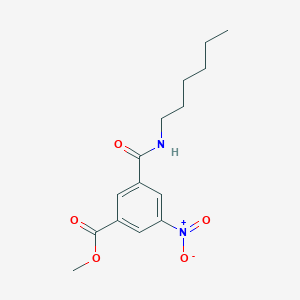

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

CAS No.:

Cat. No.: VC14816983

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O5 |

|---|---|

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | methyl 3-(hexylcarbamoyl)-5-nitrobenzoate |

| Standard InChI | InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18) |

| Standard InChI Key | DBRXTKCPKUBZPU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |

Introduction

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a chemical compound that belongs to the class of aromatic amides. It features a unique structure consisting of a methyl ester group attached to a benzoic acid derivative, which includes a hexylcarbamoyl substituent and a nitro group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules.

Synthesis Methods

The synthesis of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate typically involves two main steps: nitration and carbamoylation. The nitration step requires careful control of temperature, usually below 6 °C, to prevent side reactions and ensure high selectivity. Reagents such as nitric acid and sulfuric acid are commonly used for this step. The carbamoylation step involves introducing a hexylcarbamoyl group, which may require additional purification processes like recrystallization or chromatography.

| Synthesis Step | Description |

|---|---|

| Nitration | Uses nitric acid and sulfuric acid; requires low temperatures. |

| Carbamoylation | Introduces the hexylcarbamoyl group; may involve purification steps. |

Future Research Directions

To fully explore the potential of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate, future studies should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand how structural modifications affect its efficacy.

-

Biological Interaction Studies: Investigating its interactions with enzymes or receptors to elucidate its biological effects.

-

Application-Specific Synthesis Optimization: Tailoring synthesis methods to enhance yield and purity for specific applications.

These studies will be crucial in determining the practical applications and safety profile of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume